N,4-dimethylpyrimidine-2-sulfonamide
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Overview
Description
N,4-dimethylpyrimidine-2-sulfonamide is a sulfonamide compound characterized by a pyrimidine ring with methyl substituents at the 4 and 6 positions and a sulfonamide group at the 2 position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethylpyrimidine-2-sulfonamide typically involves the reaction between amines and sulfonyl chlorides. One common method is the oxidative coupling of thiols and amines, which can be driven by electricity, making it an environmentally benign process . Another approach involves the use of sulfonyl chlorides prepared in situ from thiols by oxidation with reagents like N-chlorosuccinimide .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs large-scale batch or continuous flow processes. These methods ensure high yields and purity, utilizing optimized reaction conditions and catalysts to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides.
Substitution: Reaction with amines to form sulfonamides.
Coupling: Electrochemical oxidative coupling of thiols and amines
Common Reagents and Conditions
Oxidizing Agents: N-chlorosuccinimide, hydrogen peroxide.
Catalysts: Copper catalysts for coupling reactions.
Solvents: Anhydrous acetonitrile, water.
Major Products
The major products formed from these reactions are sulfonamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N,4-dimethylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antibacterial properties and potential therapeutic uses.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,4-dimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. By inhibiting these enzymes, the compound can exert antibacterial effects, making it useful in treating infections .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide with similar antibacterial properties.
Sulfisomidine: Another sulfonamide used in veterinary medicine.
Uniqueness
N,4-dimethylpyrimidine-2-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N,4-dimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-5-3-4-8-6(9-5)12(10,11)7-2/h3-4,7H,1-2H3 |
InChI Key |
VFDWHDLSQCSYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)NC |
Origin of Product |
United States |
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